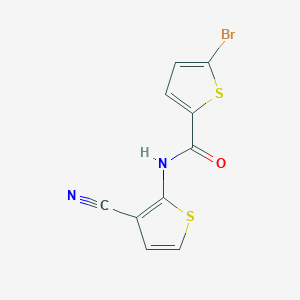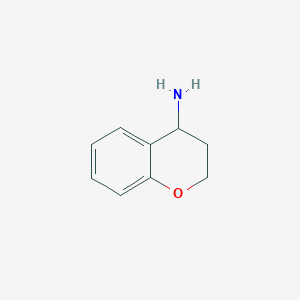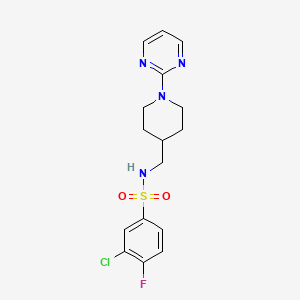
N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with acyl chlorides . For instance, pyrazinamide analogues, which are structurally similar, are synthesized by reacting pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .Scientific Research Applications
Synthetic Chemistry and Crystal Structure Analysis
Synthetic Approaches and Structural Characterization : Research in synthetic chemistry has led to the development of efficient synthetic routes for triazole derivatives, showcasing their potential in creating compounds with significant antitumor and antimicrobial activities. For instance, studies have detailed the synthesis of triazole compounds through catalyst-free methods under microwave-assisted conditions, highlighting the efficiency of these approaches in producing compounds with desired functional groups and structural features. These synthetic strategies are vital for developing new chemical entities with potential biological applications (Moreno-Fuquen et al., 2019).
Crystal Structure for Drug Development : The crystal structure analysis of these compounds provides insights into their potential interactions with biological targets. For example, the detailed crystal structure of certain triazole derivatives has been leveraged to understand their antitumor activities, offering a foundation for designing more effective cancer therapeutics by elucidating the molecular basis of their action (Hao et al., 2017).
Biological Activities and Applications
Antitumor Activity : Triazole derivatives, including those similar to "N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide," have been identified for their promising antitumor properties. Their ability to inhibit cancer cell proliferation makes them valuable candidates for further investigation as potential anticancer agents. The relationship between their structure and biological activity is crucial for the development of new therapeutic drugs (Hao et al., 2017).
Antimicrobial and Antifungal Activities : The antimicrobial and antifungal activities of triazole derivatives are significant for addressing the growing concern of antibiotic resistance. These compounds exhibit a broad spectrum of action against various bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial agents. The exploration of their mechanism of action and efficacy against resistant strains is ongoing, with several studies highlighting their potential in treating infectious diseases (Pokhodylo et al., 2021).
Future Directions
The future directions for research on “N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide” and similar compounds could include the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . There is also a need for more research to determine its mechanism of action and toxicity.
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c1-6-2-3-7(4-8(6)11)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUMSTMUQJAXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2H-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2768742.png)
![1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene](/img/structure/B2768743.png)
![4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2768747.png)
![2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2768748.png)
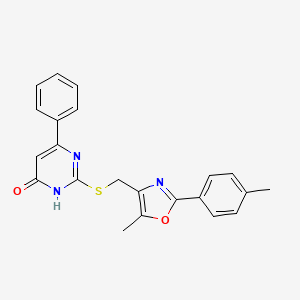
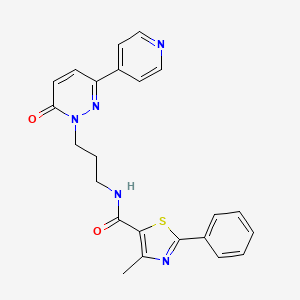
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2768752.png)
![4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine](/img/structure/B2768753.png)
![6-methyl-N-(1-phenylethyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768754.png)
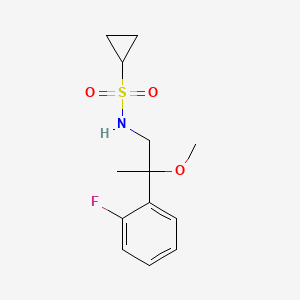
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)
